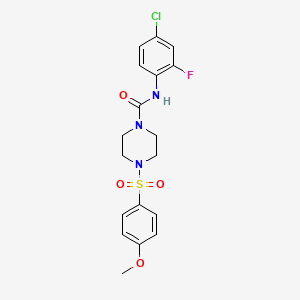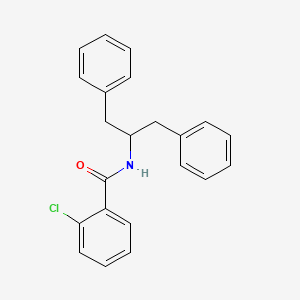![molecular formula C17H19FO3 B5080732 1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene](/img/structure/B5080732.png)
1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a fluorophenoxypropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene typically involves the following steps:
Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of 2-fluorophenoxypropyl bromide: The 2-fluorophenol is reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form 2-fluorophenoxypropyl bromide.
Etherification: The final step involves the reaction of 2-fluorophenoxypropyl bromide with 1-ethoxy-4-hydroxybenzene in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield the corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be substituted with various electrophiles like nitro groups or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro, bromo, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The presence of the fluorine atom can enhance its metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene
- 1-[3-(4-ethoxyphenoxy)propoxy]-2-fluorobenzene
Uniqueness
1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
IUPAC Name |
1-ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-2-19-14-8-10-15(11-9-14)20-12-5-13-21-17-7-4-3-6-16(17)18/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULDNPHQRRTGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[2-(1H-indol-3-yl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5080658.png)
![1'-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine](/img/structure/B5080660.png)
![2-(3-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5080662.png)
![7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5080667.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5080668.png)

![(5Z)-5-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5080675.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5080685.png)

![1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5080708.png)
![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5080721.png)
![(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5080725.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5080730.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-methylphenoxy)ethanamine](/img/structure/B5080738.png)
